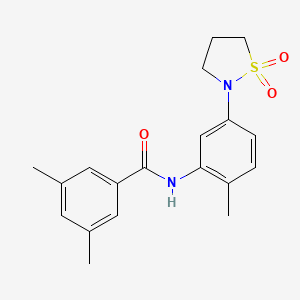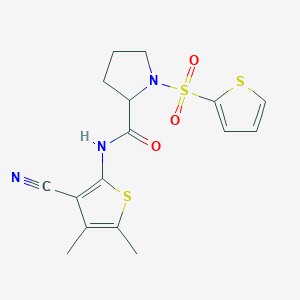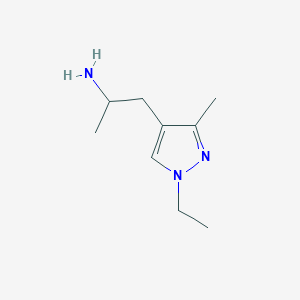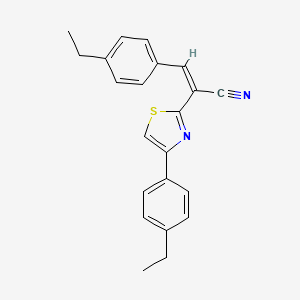
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride” is a biochemical compound with the empirical formula C8H9BrClNO2 and a molecular weight of 266.52 . It has been used in proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride” are not fully detailed in the search results. It is known to be a solid .Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
Research into the synthesis and structural properties of related compounds, such as novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, highlights the ongoing interest in developing new chemicals with potential pharmaceutical applications or industrial uses. These studies are crucial for understanding the reactivity and potential uses of similar brominated compounds in scientific research (Issac & Tierney, 1996).
Environmental Impact of Brominated Compounds
A review on the occurrence of novel brominated flame retardants (NBFRs) in various environments underscores the importance of monitoring and understanding the environmental fate and potential toxicity of brominated organic compounds. Such research is vital for assessing the ecological risks posed by these substances and developing strategies for mitigating their impact (Zuiderveen, Slootweg, & de Boer, 2020).
Health Effects of Brominated Dioxins and Furans
The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been reviewed, indicating concerns similar to those of their chlorinated counterparts. This research area is crucial for understanding the potential health risks associated with exposure to brominated dioxins and furans, which may provide insight into the safety considerations needed for handling 7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride and similar compounds (Birnbaum, Staskal, & Diliberto, 2003).
Propiedades
IUPAC Name |
6-bromo-2,3-dihydro-1,4-benzodioxin-7-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.ClH/c9-5-3-7-8(4-6(5)10)12-2-1-11-7;/h3-4H,1-2,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDNBYQTPGNHRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 5-amino-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2383699.png)
![2-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2383700.png)
![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}phenol](/img/structure/B2383701.png)


![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2383710.png)


![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383713.png)
![N-(2-phenylpropyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2383714.png)
